Absence of Direct Comparative Biological Data for the Target Compound
No primary research articles, patents, or authoritative database entries were found that report quantitative biological activity (e.g., IC₅₀, Kᵢ, EC₅₀, cellular potency) for 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea. Consequently, no head‑to‑head comparison with a structurally defined analog can be performed. The closest publicly available data are for a series of piperidinyl‑ureas that inhibit the DCN1–UBE2M interaction with TR‑FRET IC₅₀ values ranging from 0.012 µM to >50 µM after a 100‑fold optimization campaign [1]. However, none of those compounds contain the thiolane ring or the 2‑methoxyethyl urea terminus that define the target molecule. Therefore, any claim of differentiation would be unsupported by the current evidence base.
| Evidence Dimension | Biochemical potency (DCN1–UBE2M TR‑FRET) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Optimized piperidinyl‑ureas from Hammill et al. (2018): IC₅₀ 0.012–0.15 µM; initial HTS hit: IC₅₀ ~11 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | TR‑FRET assay measuring DCN1–UBE2M protein‑protein interaction (J. Med. Chem. 2018, 61, 2680‑2693) |
Why This Matters
Procurement decisions for this compound must be based on its unique structural features (thiolane ring, 2‑methoxyethyl urea) rather than on demonstrated biological superiority, because no comparative activity data exist in the public domain.
- [1] Hammill JT, Scott DC, Min J, et al. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2680-2693. doi:10.1021/acs.jmedchem.7b01277 View Source
